2-Bromo-1-chloro-1,1-difluoroethane

Physicochemical Property Comparison Isomer Differentiation Distillation Recovery

2-Bromo-1-chloro-1,1-difluoroethane (CAS 421-01-2) is a halogenated ethane derivative with the molecular formula C₂H₂BrClF₂ and molecular weight 179.39 g/mol. It belongs to the alkyl halide class and is characterized by the substitution pattern –CH₂Br and –CF₂Cl.

Molecular Formula C2H2BrClF2
Molecular Weight 179.39 g/mol
CAS No. 421-01-2
Cat. No. B12698100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-chloro-1,1-difluoroethane
CAS421-01-2
Molecular FormulaC2H2BrClF2
Molecular Weight179.39 g/mol
Structural Identifiers
SMILESC(C(F)(F)Cl)Br
InChIInChI=1S/C2H2BrClF2/c3-1-2(4,5)6/h1H2
InChIKeyKORUNPLQGRLDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-chloro-1,1-difluoroethane (CAS 421-01-2) Procurement Guide: Key Physicochemical and Regulatory Profile


2-Bromo-1-chloro-1,1-difluoroethane (CAS 421-01-2) is a halogenated ethane derivative with the molecular formula C₂H₂BrClF₂ and molecular weight 179.39 g/mol. It belongs to the alkyl halide class and is characterized by the substitution pattern –CH₂Br and –CF₂Cl . The compound is recognized under the U.S. EPA Clean Air Act Section 602 as a Halon-1211 synonym, indicating its regulatory relevance in ozone-depleting substance programs [1]. Its physicochemical profile (boiling point ~67.5 °C, vapor pressure ~157 mm Hg at 25 °C, log Kow ~2.40) is well-defined through predictive models [2], supporting its use as a specialty intermediate in organofluorine synthesis and as a reference standard in environmental monitoring.

Why 2-Bromo-1-chloro-1,1-difluoroethane Cannot Be Replaced by Other Halogenated Ethanes: Key Differentiators


Halogenated ethanes with the same molecular formula (C₂H₂BrClF₂) exist as constitutional isomers that differ in the position of halogen substitution. These positional differences translate into measurable variations in boiling point, vapor pressure, lipophilicity, aqueous solubility, and environmental fate parameters . Generic substitution without verification therefore risks altering reaction selectivity, product isolation efficiency, and environmental compliance profiles. The specific regulatory listing of 2-bromo-1-chloro-1,1-difluoroethane under EPA CAA 602 further limits interchangeability, as alternative isomers may fall outside existing regulatory frameworks or carry different reporting obligations [1]. The quantitative evidence below demonstrates that even closely related analogs exhibit performance gaps that are material to procurement decisions.

2-Bromo-1-chloro-1,1-difluoroethane: Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point and Vapor Pressure: 2-Bromo-1-chloro-1,1-difluoroethane vs. 1-Bromo-1-chloro-2,2-difluoroethane

The boiling point of 2-bromo-1-chloro-1,1-difluoroethane is 67.5 °C (±8.0 °C) at 760 mm Hg, whereas its constitutional isomer 1-bromo-1-chloro-2,2-difluoroethane boils at 85.3 °C (±8.0 °C) . The vapor pressure at 25 °C differs substantially: 157.1 mm Hg for the target compound versus 78.1 mm Hg for the isomer . This represents a boiling point difference of approximately 18 °C and a vapor pressure ratio of ~2:1.

Physicochemical Property Comparison Isomer Differentiation Distillation Recovery

Lipophilicity (Log P): 2-Bromo-1-chloro-1,1-difluoroethane vs. 1-Bromo-1-chloro-2,2-difluoroethane

The ACD/LogP value for 2-bromo-1-chloro-1,1-difluoroethane is 2.06 (estimated KOWWIN log Kow = 2.40), compared to 1.61 (KOWWIN log Kow = 1.66) for 1-bromo-1-chloro-2,2-difluoroethane . The target compound is approximately 0.45–0.74 log units more lipophilic, equating to a roughly 3- to 5-fold higher octanol-water partition coefficient.

Lipophilicity Partition Coefficient Extraction Efficiency

Aqueous Solubility: 2-Bromo-1-chloro-1,1-difluoroethane vs. 1-Bromo-1-chloro-2,2-difluoroethane

Estimated water solubility at 25 °C is 90.27 mg/L for 2-bromo-1-chloro-1,1-difluoroethane versus 387.3 mg/L for 1-bromo-1-chloro-2,2-difluoroethane . The target compound is approximately 4.3-fold less water-soluble, consistent with its higher log Kow.

Aqueous Solubility Reaction Medium Compatibility Wastewater Impact

Atmospheric Oxidative Stability: Hydroxyl Radical Half-Life Comparison

The estimated atmospheric half-life toward hydroxyl radical oxidation is 1319 days (OH rate constant 0.0081 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) for 2-bromo-1-chloro-1,1-difluoroethane, compared to 308 days (OH rate constant 0.0347 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) for 1-bromo-1-chloro-2,2-difluoroethane . The target compound is approximately 4.3 times more persistent in the troposphere.

Atmospheric Lifetime Environmental Persistence Green Chemistry Metrics

Hydrolytic Stability Under Alkaline Conditions: Base-Catalyzed Hydrolysis Half-Life

Under alkaline conditions (pH > 8 at 25 °C), 2-bromo-1-chloro-1,1-difluoroethane exhibits a base-catalyzed hydrolysis half-life on the order of 523 years (k_b = 4.2 × 10⁻⁵ L mol⁻¹ s⁻¹) . In stark contrast, 1-bromo-1-chloro-2,2-difluoroethane hydrolyzes rapidly with a half-life of approximately 0.97 seconds at pH 8 (k_b = 7.2 × 10⁵ L mol⁻¹ s⁻¹) . This represents a difference of more than 16 orders of magnitude in hydrolysis rate.

Hydrolytic Stability Aqueous Process Compatibility Waste Treatment

Regulatory Listing: EPA Clean Air Act Section 602 Classification

2-Bromo-1-chloro-1,1-difluoroethane is explicitly listed under EPA's Clean Air Act (CAA) Section 602 as a synonym for Halon-1211, a regulated ozone-depleting substance [1]. Its isomer 1-bromo-1-chloro-2,2-difluoroethane does not share this specific CAA 602 classification. This regulatory distinction imposes different purchasing, handling, and reporting requirements that directly affect procurement feasibility for applications in fire suppression testing or environmental research.

Regulatory Compliance Ozone-Depleting Substance Halon Procurement

Optimal Use Cases for 2-Bromo-1-chloro-1,1-difluoroethane Based on Differentiated Evidence


Fire Suppression Research and Halon Replacement Studies

The EPA CAA 602 listing of 2-bromo-1-chloro-1,1-difluoroethane as a Halon-1211 synonym makes it the appropriate reference standard for laboratories conducting halon replacement comparative testing. Its well-defined physicochemical profile (BP 67.5 °C, VP 157 mm Hg ) ensures reproducible vapor-phase delivery in cup burner or turbulent flame suppression experiments.

Organofluorine Synthesis Requiring Alkaline Workup

The exceptional hydrolytic stability (half-life ~523 years at pH 8 ) uniquely qualifies this compound for synthetic routes that involve aqueous alkaline quenching or biphasic base conditions, where the 1-bromo-1-chloro-2,2-difluoroethane isomer would degrade nearly instantly. This stability preserves intermediate integrity and avoids byproduct formation from hydrolysis pathways.

Environmental Fate and Atmospheric Chemistry Modeling

The long atmospheric OH radical half-life (~1319 days ) and estimated log Kow of 2.40 position 2-bromo-1-chloro-1,1-difluoroethane as a model compound for studying the long-range transport potential of halogenated ethanes. Its distinct environmental persistence profile, compared to the faster-degrading isomer, enables controlled experiments on tropospheric accumulation and partitioning.

Chromatographic Method Development and Reference Standard Preparation

The combination of moderate boiling point (67.5 °C ), high vapor pressure, and higher lipophilicity (ACD/LogP 2.06 ) facilitates gas chromatography–mass spectrometry (GC-MS) method development for volatile halocarbon analysis. Its retention behavior differs predictably from co-eluting isomers, aiding in the creation of selective detection methods for environmental monitoring of ozone-depleting substances.

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